molecular formula C12H12BrNO B3032903 1-Benzyl-3-hydroxypyridinium bromide CAS No. 62214-78-2

1-Benzyl-3-hydroxypyridinium bromide

Cat. No. B3032903
CAS RN: 62214-78-2
M. Wt: 266.13 g/mol
InChI Key: JIOVVLHSCLWWBW-UHFFFAOYSA-N
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Description

1-Benzyl-3-hydroxypyridinium bromide is a compound that can be associated with a variety of chemical reactions and has potential applications in different fields of chemistry. Although the provided papers do not directly discuss 1-Benzyl-3-hydroxypyridinium bromide, they do provide insights into similar compounds and their behaviors, which can be extrapolated to understand the properties and reactions of 1-Benzyl-3-hydroxypyridinium bromide.

Synthesis Analysis

The synthesis of related compounds often involves catalytic processes or reactions with other organic compounds. For instance, the oxidative coupling of benzylamines with ortho-substituted anilines catalyzed by iron(II) bromide can lead to the synthesis of various substituted 1,3-benzazoles . This suggests that similar catalytic methods could potentially be applied to synthesize 1-Benzyl-3-hydroxypyridinium bromide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Benzyl-3-hydroxypyridinium bromide can be determined using techniques such as X-ray crystallography. For example, coordination polymers based on related bipyridinium ligands have been studied, revealing different structural motifs depending on the central metal ions and auxiliary carboxylate units . These findings indicate that the molecular structure of 1-Benzyl-3-hydroxypyridinium bromide could also be influenced by its interactions with other ions or molecules.

Chemical Reactions Analysis

Compounds with a pyridinium core can undergo various chemical reactions. The electrochemical behavior of 1-benzyl-3-carbamoylpyridinium chloride, a compound structurally related to 1-Benzyl-3-hydroxypyridinium bromide, involves a one-electron reduction to a free radical, followed by dimerization and further reduction to dihydropyridine derivatives . This suggests that 1-Benzyl-3-hydroxypyridinium bromide may also participate in electron transfer reactions and potentially form radicals or dimers under electrochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure and the nature of their substituents. For instance, the steric hindrance in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene affects its NMR spectra and reactivity towards the formation of aryllithium species . Similarly, the physical and chemical properties of 1-Benzyl-3-hydroxypyridinium bromide would be influenced by the benzyl group and the hydroxypyridinium moiety, which could affect its solubility, reactivity, and spectroscopic characteristics.

Scientific Research Applications

Synthesis and Characterization

  • Novel Acridizinium Salts Synthesis : A new method for preparing 1-hydroxypyrido[1,2-b]isoquinolinium bromides, including compounds similar to 1-Benzyl-3-hydroxypyridinium bromide, was proposed. This process involves intramolecular aromatic electrophilic substitution in related compounds (Potikha, Sypchenko, & Kovtunenko, 2013).

  • Experimental and Theoretical Studies : The molecular structure of 1,2-di(3-hydroxypyridinium)-ethylene dibromide, a compound structurally related to 1-Benzyl-3-hydroxypyridinium bromide, has been characterized through X-ray diffraction, DFT calculations, FTIR, and NMR spectra. This provides insight into the properties and potential applications of similar compounds (Szafran, Katrusiak, & Dega-Szafran, 2013).

Applications in Chemical Reactions

  • Electrochemical Reduction : The electrochemical reduction of salts like 1-benzyl-3,5-bis(methylcarbamoyl)pyridinium bromide leads to the formation of various isomeric dimers. This suggests potential applications in electrochemical processes and synthesis (Carelli et al., 2002).

  • Photoluminescent Properties : Derivatives of 1-benzyl-4-(4-triphenylvinylphenyl) pyridinium bromide exhibit significant photoluminescent properties. This research opens up possibilities for applications in optoelectronics and photonics (Weng et al., 2018).

Extraction and Separation Processes

  • Extraction of Molybdenum(VI) : Quaternary salts, including those structurally similar to 1-Benzyl-3-hydroxypyridinium bromide, have been used as extractants of molybdenum(VI) ions from sulfate media. This highlights their potential in industrial extraction processes (Wejman-Gibas et al., 2016).

Antibacterial Properties

  • Antibacterial Activities of Derivatives : Research on benzyl substituted pyridine bromide quaternary ammonium salts, similar to 1-Benzyl-3-hydroxypyridinium bromide, demonstrated good antibacterial properties against various bacteria (Ni Chun-lin, 2010).

Safety And Hazards

The safety information for 1-Benzyl-3-hydroxypyridinium bromide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-benzylpyridin-1-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO.BrH/c14-12-7-4-8-13(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOVVLHSCLWWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-hydroxypyridinium bromide

CAS RN

62214-78-2
Record name Pyridinium, 3-hydroxy-1-(phenylmethyl)-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62214-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-benzyl-3-hydroxy-, bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062214782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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